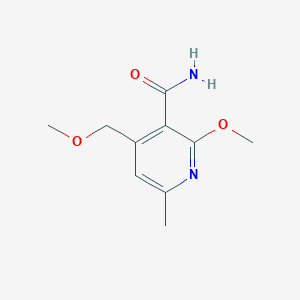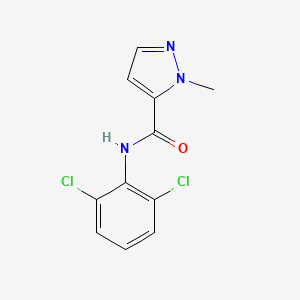
2-methoxy-4-(methoxymethyl)-6-methylnicotinamide
説明
2-methoxy-4-(methoxymethyl)-6-methylnicotinamide, also known as MMN, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. MMN is a derivative of nicotinamide, which is a compound that is naturally found in the body and is involved in many important physiological processes. MMN has been synthesized in the laboratory using various methods and has been studied extensively for its mechanism of action and potential applications.
作用機序
The mechanism of action of 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide is not fully understood, but it is believed to involve the regulation of various signaling pathways in the body. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and neurodegeneration. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has also been shown to increase the production of certain molecules that are involved in cell survival and repair.
Biochemical and Physiological Effects:
2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to have various biochemical and physiological effects in the body. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to increase the production of certain molecules that are involved in cell survival and repair, such as brain-derived neurotrophic factor (BDNF). 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and neurodegeneration, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
実験室実験の利点と制限
One advantage of using 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target site. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide is also relatively stable and can be synthesized in large quantities. One limitation of using 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many future directions for research on 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide. One direction is to study its potential applications in the treatment of cancer. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to inhibit the growth of certain cancer cells, and further research is needed to determine its potential as a cancer therapy. Another direction is to study its potential applications in the treatment of neurodegenerative diseases. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on understanding the mechanism of action of 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide and identifying its target molecules in the body.
科学的研究の応用
2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. 2-methoxy-4-(methoxymethyl)-6-methylnicotinamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-methoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-4-7(5-14-2)8(9(11)13)10(12-6)15-3/h4H,5H2,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKUZXJSNWTCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC)C(=O)N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24781755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methoxy-4-(methoxymethyl)-6-methylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-[({[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate](/img/structure/B3747508.png)

![N-(2,6-dimethylphenyl)-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3747514.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3747521.png)
![1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3747527.png)

![N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3747547.png)
![ethyl (5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747556.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B3747566.png)

![3-amino-5-chloro-N-(2-iodophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3747577.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B3747580.png)
![N-(4-chlorobenzyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B3747588.png)
![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-methylacetamide](/img/structure/B3747595.png)